molecular formula C12H12N2O2 B10908273 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908273
M. Wt: 216.24 g/mol
InChI Key: KSNPRXFSMZGOJN-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 3-methylbenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-methylbenzyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:

    1-Benzyl-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl group on the benzyl ring.

    1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the methyl group in a different position on the benzyl ring.

    1-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)

InChI Key

KSNPRXFSMZGOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)C(=O)O

Origin of Product

United States

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